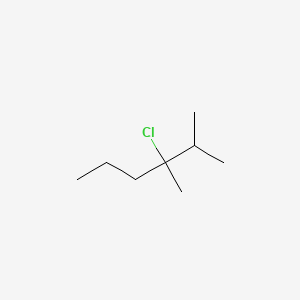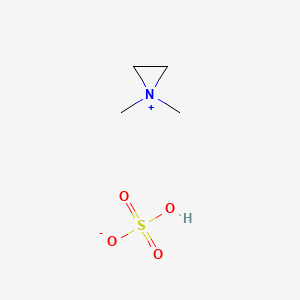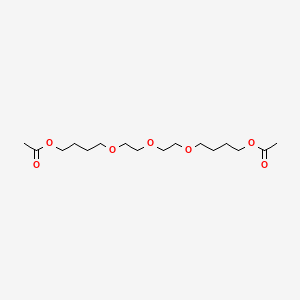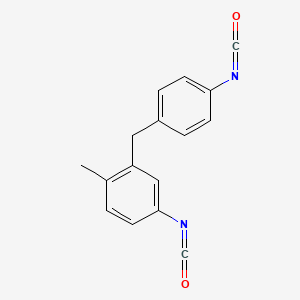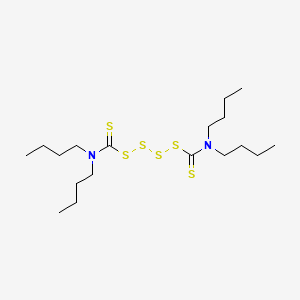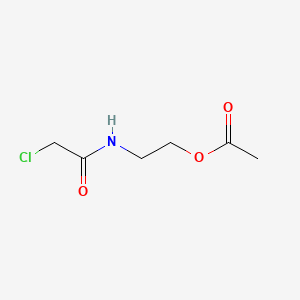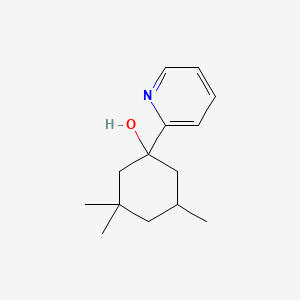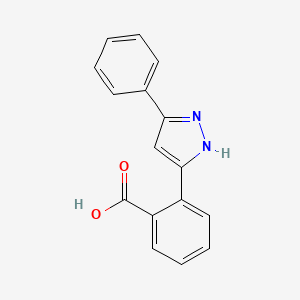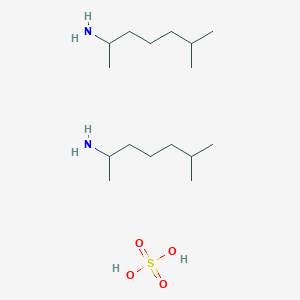
(1,5-Dimethylhexyl)ammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethylhexyl)ammonium sulphate is a chemical compound with the molecular formula C16H40N2O4S. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylhexyl)ammonium sulphate typically involves the reaction of 1,5-dimethylhexylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,5-dimethylhexylamine+sulfuric acid→(1,5-Dimethylhexyl)ammonium sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethylhexyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, each with unique properties and applications .
Scientific Research Applications
(1,5-Dimethylhexyl)ammonium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1,5-Dimethylhexyl)ammonium sulphate involves its interaction with molecular targets and pathways within cells. It can affect cellular processes by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1,5-Dimethylhexyl)ammonium chloride
- (1,5-Dimethylhexyl)ammonium nitrate
Uniqueness
(1,5-Dimethylhexyl)ammonium sulphate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its sulphate group imparts distinct reactivity and solubility characteristics, making it suitable for specific applications that other compounds may not fulfill .
Properties
CAS No. |
71750-52-2 |
|---|---|
Molecular Formula |
C16H40N2O4S |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
6-methylheptan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C8H19N.H2O4S/c2*1-7(2)5-4-6-8(3)9;1-5(2,3)4/h2*7-8H,4-6,9H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
RAIRKOPIVOPWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N.CC(C)CCCC(C)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



